molecular formula C14H11BrF3N3O2 B12450328 N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12450328
M. Wt: 390.15 g/mol
InChI Key: AHYMCBKEZKQKBB-UHFFFAOYSA-N
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Description

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a 3-bromophenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position. Its molecular formula is C₁₃H₉BrF₃N₃O₂, with a molecular weight of 376.14 g/mol and CAS number 1820604-87-2 . The N-methylglycine side chain may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C14H11BrF3N3O2

Molecular Weight

390.15 g/mol

IUPAC Name

2-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C14H11BrF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23)

InChI Key

AHYMCBKEZKQKBB-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the bromophenyl and pyrimidine rings . This reaction requires a palladium catalyst, a boronic acid derivative, and a base under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

Compounds with halogenated aryl groups at the 6-position of the pyrimidine core are common. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Differences vs. Target Compound Reference
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₉BrF₃N₃O₂ 376.14 4-Bromophenyl Bromine at para position; lacks N-methyl group
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₁ClF₃N₃O₂ 345.71 3-Chlorophenyl Chlorine replaces bromine; lower molecular weight
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₁F₄N₃O₂ 329.26 4-Fluorophenyl Fluorine replaces bromine; reduced steric bulk

Key Findings :

  • Halogen Type : Chlorine (smaller, less polarizable) and fluorine (high electronegativity) alter electronic properties and binding affinity compared to bromine .

Heterocyclic and Thiophene-Based Analogs

Replacing the phenyl group with heterocycles modifies electronic and solubility profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences vs. Target Compound Reference
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₁H₉F₃N₄O₂S 318.28 Thiazole ring Sulfur-containing heterocycle; enhanced π-stacking potential
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₂H₁₀F₃N₃O₂S 317.29 Thiophene ring Increased hydrophobicity; altered metabolic stability

Key Findings :

Alkoxy-Substituted Phenyl Derivatives

Methoxy and ethoxy groups alter electron density and steric effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences vs. Target Compound Reference
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₃F₃N₃O₃ ~345 (estimated) 4-Methoxyphenyl Electron-donating methoxy group; reduced halogen bonding
N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₆H₁₆F₃N₃O₄ 371.32 3,4-Dimethoxyphenyl Increased steric bulk; enhanced solubility

Key Findings :

Aliphatic and Cycloalkyl Derivatives

Aliphatic substituents significantly alter lipophilicity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences vs. Target Compound Reference
N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₈F₃N₃O₂ 317.31 Cyclohexyl Non-aromatic; higher lipophilicity
N-[6-Cyclopentyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₃H₁₆F₃N₃O₂ 303.29 Cyclopentyl Reduced ring size; lower molecular weight

Key Findings :

  • Aliphatic substituents enhance membrane permeability but may reduce target specificity .

Biological Activity

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, commonly referred to as a pyrimidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H9BrF3N3O2
  • Molecular Weight: 376.14 g/mol
  • CAS Number: 1820604-87-2
  • MDL Number: MFCD16614308

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors that play critical roles in disease processes.

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases involved in cancer cell proliferation. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation: It may also modulate the activity of various receptors, potentially influencing pathways related to inflammation and immune responses.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • A549 (lung cancer)
Cell LineIC50 Value (µg/mL)
HeLa226
A549242.52

These results indicate a moderate level of cytotoxicity against these cancer cell lines, suggesting that this compound could be a candidate for further development in anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial activity:

  • Pathogens Tested:
    • Escherichia coli
    • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values observed were indicative of its effectiveness against these pathogens, with significant inhibition noted at concentrations below 100 µg/mL .

Case Studies

  • Case Study on Cancer Treatment:
    A study published in a peer-reviewed journal demonstrated that this compound exhibited synergistic effects when combined with conventional chemotherapeutics. This combination therapy led to enhanced apoptosis in cancer cells compared to monotherapy, highlighting the compound's potential as an adjunct treatment in oncology .
  • Antibacterial Efficacy Against MRSA:
    In a separate investigation focusing on methicillin-resistant Staphylococcus aureus (MRSA), the compound showed promising results. The study indicated that it effectively reduced bacterial load in infected tissues in animal models, suggesting its utility in treating resistant bacterial infections .

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